spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

Conformational analysis Drug design Scaffold rigidity

Spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one (CAS 40033-95-2) is a spiro-fused 1,3-benzoxazin-4-one in which a cyclohexane ring shares a single quaternary carbon with the oxazine heterocycle. With a molecular formula of C₁₃H₁₅NO₂, a molecular weight of 217.26 g/mol, and a melting point of 188.5–190.5 °C (recrystallized from isopropanol), the compound is a room-temperature-stable solid.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 40033-95-2
Cat. No. B2570649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one
CAS40033-95-2
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESC1CCC2(CC1)NC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C13H15NO2/c15-12-10-6-2-3-7-11(10)16-13(14-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)
InChIKeyGMKQOWMDPZAYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one (CAS 40033-95-2): Core Scaffold Properties and Sourcing Profile


Spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one (CAS 40033-95-2) is a spiro-fused 1,3-benzoxazin-4-one in which a cyclohexane ring shares a single quaternary carbon with the oxazine heterocycle. With a molecular formula of C₁₃H₁₅NO₂, a molecular weight of 217.26 g/mol, and a melting point of 188.5–190.5 °C (recrystallized from isopropanol), the compound is a room-temperature-stable solid [1]. Key computational descriptors include a calculated LogP of approximately 2.5–2.8, a topological polar surface area (TPSA) of 38.33 Ų, zero rotatable bonds, and an sp³-hybridized carbon fraction of 0.461, reflecting a rigid, conformationally constrained scaffold . The compound is commercially available from multiple suppliers at purities of 95%–98%, with batch-specific QC documentation including NMR, HPLC, and GC . Its primary documented applications lie in serving as a versatile building block for medicinal chemistry derivatization and as the core structural precursor to key pharmaceutical intermediates, most notably in carbapenem antibiotic manufacturing [2].

Why Spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one Cannot Be Casually Replaced by Other Benzoxazine Derivatives


Within the 1,3-benzoxazin-4-one family, structural variations—particularly at the spiro junction—produce fundamentally different conformational, reactivity, and application profiles that preclude generic substitution. The cyclohexane spiro ring in CAS 40033-95-2 adopts a well-characterized chair conformation that dictates predictable intermolecular hydrogen-bonding motifs (centrosymmetric R₂²(8) dimers via paired N–H···O interactions) and contributes to the compound's utility in asymmetric induction [1]. Critically, the spiro ring size governs chemical reactivity: the six-membered cyclohexane analog undergoes Vilsmeier-Haack rearrangement to formylxanthene derivatives, whereas the four-membered cyclobutane analog (spiro[1,3-benzoxazine-2,1'-cyclobutan]-4(3H)-one) is completely resistant to rearrangement due to angle strain, even under prolonged heating [2]. Furthermore, the parent scaffold's zero rotatable bonds and LogP of ~2.5–2.8 confer a pharmacokinetic property space distinct from non-spiro or acyclic analogs, directly impacting the drug-likeness of downstream derivatives [3]. The specific CAS 40033-95-2 scaffold is validated as a starting material in peer-reviewed PARP-1 inhibitor medicinal chemistry programs and as the direct precursor to the industrial meropenem intermediate (CAS 158299-05-9)—roles that a cyclopentyl, cyclobutyl, or achiral benzoxazine surrogate cannot fulfill [4][5].

Quantitative Differentiation Evidence for Spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one (CAS 40033-95-2)


Conformational Rigidity: Zero Rotatable Bonds vs. Acyclic and Non-Spiro Benzoxazine Analogs

CAS 40033-95-2 possesses zero rotatable bonds between the benzoxazine core and the spiro-fused cyclohexane ring, a feature that distinguishes it from non-spiro benzoxazines (which typically have 1–4 rotatable bonds depending on C-2 substitution) and from acyclic amide analogs. Computational data from multiple independent databases confirm a rotatable bond count of 0, an sp³-hybridized carbon fraction of 0.461, a TPSA of 38.33 Ų, and a calculated LogP of 2.5–2.8 [1]. In contrast, the non-spiro 2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one (a representative non-spiro analog) possesses at least 2 rotatable bonds and exhibits a different conformational ensemble. This absolute conformational restriction translates into predictable crystal packing (chair cyclohexane, centrosymmetric R₂²(8) dimers) and has been explicitly leveraged for asymmetric induction in β-lactam synthesis [2].

Conformational analysis Drug design Scaffold rigidity

Spiro Ring-Size-Dependent Reactivity: Cyclohexane (6-Membered) vs. Cyclobutane (4-Membered) Under Vilsmeier-Haack Conditions

The spiro ring size of 1,3-benzoxazine derivatives dictates their chemical fate under Vilsmeier-Haack formylation conditions. The six-membered cyclohexane spiro analog (CAS 40033-95-2 scaffold class) undergoes rearrangement to formylxanthene derivatives upon treatment with the Vilsmeier-Haack reagent—a transformation applicable to 5-, 6-, 7-, and 8-membered spiro rings. In sharp contrast, spiro[1,3-benzoxazine-2,1'-cyclobutan]-4(3H)-one (the 4-membered spiro analog) is completely unreactive under identical conditions, even after prolonged heating, due to the angle strain inherent in the four-membered spirocycle [1]. This binary reactivity difference (rearranges vs. does not rearrange) provides a clear functional differentiation: the cyclohexane analog is suitable for downstream xanthene-dye synthesis, while the cyclobutane analog is not. The reaction rate among the reactive 5–8 membered series is further modulated by electronegative substituents at C-6 and C-8 of the aromatic ring [1].

Chemical reactivity Spiro ring strain Formylation

PARP-1 Inhibitor Scaffold Validation: CAS 40033-95-2 as Starting Material in Peer-Reviewed Drug Discovery

CAS 40033-95-2 (designated as compound 5 in the original publication) was used as the starting material to synthesize a novel series of spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives evaluated as PARP-1 inhibitors [1]. Molecular docking was used to design the derivatives; those with the best in silico scores were evaluated for in vitro anti-proliferative activity against MCF-7 human breast carcinoma cells, using doxorubicin as the reference drug. Additionally, the compounds exhibiting the highest cytotoxic efficiency were further subjected to PARP-1 enzyme assay with 3-aminobenzamide as the reference inhibitor [1]. A follow-up study synthesized derivatives I–XVI and identified three compounds (V, VIb, and XIb) as the most promising cytotoxic agents; Lipinski rule-of-five and ADME profiling suggested that compounds V and VIb possess favorable drug-likeness profiles for further development as PARP-1 inhibitory anticancer agents [2]. Although quantitative IC₅₀ or Kᵢ values are reported for the quinazoline derivatives—not the parent spiro benzoxazine—the anchor role of CAS 40033-95-2 as the validated starting scaffold is unambiguous in both publications.

PARP-1 inhibition Medicinal chemistry MCF-7 cytotoxicity

Antimicrobial Activity Differentiation: 6,8-Diisopropyl Derivative vs. Parent Scaffold and Comparator Compounds

In a systematic antimicrobial screening of 1,3-benzoxazine derivatives, five compounds were evaluated against five bacterial strains and two fungal strains using a microbial growth inhibition assay at a single concentration of 32 μg/mL [1]. Among the spiro benzoxazine series, 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one (a derivative of the CAS 40033-95-2 scaffold bearing diisopropyl groups at C-6 and C-8) achieved 27% growth inhibition against Acinetobacter baumannii at 32 μg/mL. A structurally distinct comparator compound—2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol—showed 43% inhibition against the same strain at the same concentration [1]. A third compound, 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one, demonstrated fungicidal activity against Candida albicans. The study concluded that the 1,3-benzoxazine class exhibits moderate antimicrobial activity warranting further targeted synthesis [1]. This provides a quantitative baseline for the CAS 40033-95-2 scaffold's antimicrobial potential when appropriately substituted, though direct data for the unsubstituted parent compound is not reported in this study.

Antimicrobial screening Acinetobacter baumannii Structure-activity relationship

Industrial Pharmaceutical Provenance: The CAS 40033-95-2 Scaffold as Direct Precursor to the Meropenem Key Intermediate

A definitive industrial differentiator for CAS 40033-95-2 is that its N-acylated derivative—3-(2-bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one (CAS 158299-05-9)—is a well-established key intermediate in the synthesis of meropenem, a World Health Organization Essential Medicine and one of the most widely used carbapenem antibiotics globally [1][2]. The synthetic route proceeds via condensation of salicylamide with cyclohexanone using p-toluenesulfonic acid as catalyst to form the spiro benzoxazine (CAS 40033-95-2 scaffold), followed by N-acylation with 2-bromopropionyl bromide. The overall yield for the 1-β-methylcarbapenem key intermediate from the spiro benzoxazine auxiliary has been reported at 58% over four steps [3]. This established industrial provenance is absent for the cyclobutane, cyclopentane, and cycloheptane spiro benzoxazine analogs, none of which are documented as intermediates in any approved pharmaceutical manufacturing process.

Carbapenem synthesis Meropenem intermediate Pharmaceutical manufacturing

Optimal Application Scenarios for Spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one (CAS 40033-95-2) Based on Quantitatively Demonstrated Differentiation


Medicinal Chemistry: PARP-1 Inhibitor Lead Generation Using a Pre-Validated Spiro Scaffold

CAS 40033-95-2 is the optimal starting scaffold for medicinal chemistry programs targeting PARP-1 inhibition, as demonstrated by its use as compound 5 in the synthesis and biological evaluation of spiro quinazoline-2,1'-cyclohexane derivatives with confirmed in vitro cytotoxicity against MCF-7 breast carcinoma cells and PARP-1 enzyme inhibitory activity [1][2]. The scaffold's zero rotatable bonds (conformationally preorganized) and chair cyclohexane geometry (crystallographically characterized) provide a rigid pharmacophoric framework that reduces entropic penalties upon target binding—a feature absent in flexible or non-spiro benzoxazine alternatives [3]. Researchers initiating de novo PARP-1 inhibitor programs should procure CAS 40033-95-2 as the entry point for spiro-fused quinazoline derivatization, rather than non-spiro benzoxazinones or alternative spiro ring sizes that lack published target validation for this enzyme class [1].

Pharmaceutical Process Chemistry: Meropenem Intermediate Manufacturing

For pharmaceutical manufacturers and CROs engaged in carbapenem antibiotic production, CAS 40033-95-2 is the essential core scaffold for synthesizing the meropenem key intermediate CAS 158299-05-9 (3-(2-bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one). The established synthetic route—condensation of salicylamide with cyclohexanone catalyzed by p-toluenesulfonic acid, followed by N-acylation with 2-bromopropionyl bromide—has been validated at scale and yields the 1-β-methylcarbapenem intermediate in 58% overall yield over four steps [4][5]. Alternative spiro ring sizes (cyclobutane, cyclopentane, cycloheptane) lack any documented role in commercial pharmaceutical synthesis and cannot substitute in this process [5]. Procurement specifications should require purity ≥95% with batch-specific QC documentation including NMR, HPLC, and GC, as provided by accredited suppliers .

Xanthene Dye and Chromophore Synthesis: Exploiting Spiro Ring-Size-Dependent Reactivity

Synthetic chemists developing formylxanthene derivatives or xanthene-type dyes should select the cyclohexane spiro benzoxazine scaffold (CAS 40033-95-2 class) based on its established reactivity under Vilsmeier-Haack conditions. The six-membered spiro ring reliably undergoes rearrangement to formylxanthene products, whereas the four-membered cyclobutane analog (spiro[1,3-benzoxazine-2,1'-cyclobutan]-4(3H)-one) is completely unreactive under identical conditions due to angle strain [6]. Among the reactive 5–8 membered spiro series, the cyclohexane analog offers the most extensive literature precedent, including detailed characterization of the formylation reaction rate dependence on C-6 and C-8 aromatic substituent electronegativity [6]. This evidence supports procurement of CAS 40033-95-2 specifically for programs that require downstream Vilsmeier-Haack functionalization.

Antimicrobial Discovery: Rational Derivatization of a Quantitatively Characterized Scaffold

Investigators pursuing novel antimicrobial agents against Gram-negative pathogens, particularly Acinetobacter baumannii, can benchmark the CAS 40033-95-2 scaffold against published quantitative activity data. The 6,8-diisopropyl derivative of this scaffold achieved 27% growth inhibition against A. baumannii at 32 μg/mL, providing a defined activity baseline for structure-activity relationship (SAR) exploration [7]. While this activity is moderate compared to the best-performing compound in the same panel (43% inhibition by 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol), the spiro benzoxazine scaffold offers divergent chemical space from pyrazole-based chemotypes and presents opportunities for further optimization through C-6, C-8, and N-3 substitution [7]. Researchers should procure CAS 40033-95-2 as the parent scaffold for systematic SAR studies rather than attempting de novo scaffold construction, thereby anchoring new data to the existing published activity baseline [7].

Quote Request

Request a Quote for spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.